Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate is a synthetic compound that belongs to the class of synthetic cannabinoid receptor agonists. This compound, often referred to in scientific literature as MDMB-CHMICA, has garnered attention due to its psychoactive properties and potential health risks associated with its use. It is structurally related to Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis, and exhibits similar receptor binding characteristics.
The compound was first identified in the context of new psychoactive substances and has been subjected to risk assessments by various health agencies, including the European Monitoring Centre for Drugs and Drug Addiction. The European Union has classified it under control measures due to its high potency and associated risks of acute toxicity when used in herbal mixtures or other forms .
Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate is classified as a synthetic cannabinoid receptor agonist. This classification indicates that it functions by mimicking the effects of naturally occurring cannabinoids in the body, primarily by binding to cannabinoid receptors in the brain and central nervous system.
The synthesis of methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate typically involves several steps:
These steps require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize byproducts.
The synthesis can be performed using standard organic chemistry techniques such as refluxing, distillation, and chromatography for purification. The use of protecting groups may also be employed during synthesis to prevent unwanted reactions at sensitive functional groups.
The molecular formula for methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate is C14H18ClN2O3. The structure consists of a dimethylbutanoate core with a chloroaniline substituent attached via an amide linkage.
Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate can undergo several chemical reactions typical for synthetic cannabinoids:
The stability of this compound under various conditions is crucial for its application in research and potential therapeutic uses. Analytical methods such as high-performance liquid chromatography (HPLC) are employed for monitoring these reactions.
Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Its mechanism involves:
Research indicates that synthetic cannabinoids like methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate may have higher potency compared to natural cannabinoids due to their structural modifications which enhance receptor affinity .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the identity and purity of the compound during research applications.
Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate is primarily used in research settings:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: